Ethyl 2-methyl-5-{(naphthalen-2-ylsulfonyl)[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-NITROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. . This particular compound is characterized by its unique structure, which includes a benzofuran core, a naphthalene sulfonyl group, and a nitrobenzamido moiety.
Preparation Methods
The synthesis of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-NITROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced through a sulfonylation reaction using naphthalene-2-sulfonyl chloride and a suitable base.
Attachment of the Nitrobenzamido Moiety: The nitrobenzamido group is attached via an amide coupling reaction using 4-nitrobenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-NITROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran core, naphthalene ring, or nitrobenzamido moiety.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-NITROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-NITROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, the nitrobenzamido moiety may interact with enzymes involved in oxidative stress, while the naphthalene sulfonyl group may bind to specific receptors, modulating their activity .
Comparison with Similar Compounds
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-NITROBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-AMINOBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE: This compound has an amino group instead of a nitro group, which may result in different biological activities and reactivity.
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-HYDROXYBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE: The presence of a hydroxy group can influence the compound’s solubility and interaction with biological targets.
ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE: The methyl group may affect the compound’s steric properties and its ability to undergo certain chemical reactions.
Properties
Molecular Formula |
C29H22N2O8S |
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Molecular Weight |
558.6 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[naphthalen-2-ylsulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H22N2O8S/c1-3-38-29(33)27-18(2)39-26-15-13-23(17-25(26)27)30(28(32)20-8-11-22(12-9-20)31(34)35)40(36,37)24-14-10-19-6-4-5-7-21(19)16-24/h4-17H,3H2,1-2H3 |
InChI Key |
VAZIYFQCODYQKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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